molecular formula C13H25NO4 B1382196 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid CAS No. 1694853-66-1

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid

Cat. No.: B1382196
CAS No.: 1694853-66-1
M. Wt: 259.34 g/mol
InChI Key: GNXVWBCBVJMWHV-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid is a specialized Boc-protected amino acid derivative designed for use in advanced chemical synthesis and pharmaceutical research. Its primary application is as a key building block in peptide synthesis, particularly in the construction of complex peptide therapeutics, where the tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the primary amine, preventing unwanted side reactions during coupling steps . Compounds with this functional group are integral in the synthesis of novel therapeutics, including incretin analogs for the treatment of type 2 diabetes . This compound features a sterically hindered, neo-pentyl (4,4-dimethylpentanoic acid) backbone, which can be leveraged to introduce conformational constraints into peptide sequences, potentially enhancing metabolic stability and binding affinity. The carboxylic acid moiety allows for further coupling to other amino acids or solid-phase resins, making it a versatile intermediate. As with similar Boc-protected intermediates, this product is intended for research and development purposes in laboratory settings only . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

4,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXVWBCBVJMWHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Amino Precursors

The Boc group is introduced to protect the amino group during subsequent synthetic steps. This is commonly achieved by reacting the amino acid or amino alcohol precursor with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Methylation of the Amino Group

Methylation on the nitrogen is typically performed by reductive amination or direct methylation:

  • Reductive amination: The primary amine reacts with formaldehyde to form an imine intermediate, which is then reduced by sodium borohydride or sodium borohydride acetate to yield the N-methyl amine.
  • Direct methylation: Using methyl iodide or similar methylating agents in the presence of a base.

Construction of the 4,4-dimethylpentanoic Acid Backbone

The 4,4-dimethylpentanoic acid moiety can be synthesized or sourced commercially. It is often introduced via coupling reactions with the protected amino intermediate.

Example Synthesis Route (Adapted from Related Boc-protected Amino Acid Syntheses)

Step Reaction Type Reagents and Conditions Product
1 Boc Protection Amino precursor + di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., DCM) Boc-protected amino intermediate
2 Methylation Boc-protected amine + formaldehyde (aqueous) + sodium borohydride acetate, solvent (e.g., THF) N-methyl Boc-protected amino intermediate
3 Coupling N-methyl Boc-protected amine + 4,4-dimethylpentanoic acid derivative, coupling agents (e.g., EDCI, HOBt) Boc-protected 2-({[(tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid

Solvent and Reagent Considerations

Step Typical Solvents Notes on Reagents
Boc Protection Dichloromethane, ethyl acetate, THF Boc2O, triethylamine as base
Reductive Amination Tetrahydrofuran, toluene, dichloromethane Formaldehyde (aqueous), sodium borohydride acetate
Coupling Dichloromethane, DMF Coupling agents like EDCI, HOBt

Research Findings and Analytical Data

  • Purity of synthesized compounds typically exceeds 95-97%, confirmed by HPLC and NMR analysis.
  • Molecular weight confirmation by mass spectrometry aligns with the expected 259.34 g/mol.
  • Stability of the Boc-protected amino acid is enhanced by storage at -20°C to -80°C, with solutions stable for months under appropriate conditions.

Summary Table of Preparation Parameters

Parameter Typical Range / Value
Boc Protection Molar Ratio Amino precursor : Boc2O = 1 : 1.1-1.5
Methylation Molar Ratio Amine : Formaldehyde = 1 : 2.2-2.8
Reducing Agent Ratio Amine : Sodium borohydride acetate = 1 : 2.5-3.0
Reaction Temperature 0°C to room temperature for Boc protection and methylation
Reaction Time 1-4 hours per step
Purification Filtration, washing with water, drying

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid primarily undergoes deprotection reactions to remove the Boc group. This deprotection can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid .

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of this compound is the free amine, which can then participate in further chemical reactions .

Scientific Research Applications

Pharmaceutical Applications

Boc-DMPA serves as a versatile building block in organic synthesis and pharmaceutical development. Its applications include:

  • Peptide Synthesis : The tert-butoxycarbonyl (Boc) group is widely used in the protection of amino acids during peptide synthesis. Boc-DMPA can be utilized to introduce specific amino acid sequences in peptides, enhancing their stability and bioactivity.
  • Drug Development : The compound's structural features allow for modifications that can lead to the development of new therapeutic agents. For example, derivatives of Boc-DMPA have shown potential as inhibitors in various biological pathways, which can be pivotal in treating diseases such as cancer and metabolic disorders.

Biochemical Research

Boc-DMPA is valuable in biochemical research for several reasons:

  • Enzyme Inhibition Studies : Research has shown that compounds similar to Boc-DMPA can act as enzyme inhibitors. This property allows scientists to study enzyme kinetics and mechanisms, providing insights into metabolic pathways.
  • Structural Biology : The compound can be used in crystallography studies to help elucidate the structures of proteins and enzymes. Understanding these structures is crucial for drug design and development.

Material Science

In material science, Boc-DMPA's properties lend themselves to innovative applications:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with specific mechanical and thermal properties. This application is particularly relevant in developing drug delivery systems where controlled release is essential.

Case Study 1: Peptide Synthesis

In a study focused on synthesizing cyclic peptides, Boc-DMPA was employed as a key intermediate. The researchers utilized its protective group to facilitate the formation of peptide bonds without unwanted side reactions. This method demonstrated a significant increase in yield compared to traditional synthesis methods.

Case Study 2: Enzyme Inhibition

Another study investigated the inhibitory effects of Boc-DMPA derivatives on specific kinases involved in cancer cell proliferation. The results indicated that certain modifications of Boc-DMPA enhanced its inhibitory potency, suggesting a pathway for developing new cancer therapeutics.

Mechanism of Action

The mechanism of action for 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid involves the stabilization of the amine group through the formation of a carbamate. The Boc group is cleaved under acidic conditions, resulting in the formation of a carbocation intermediate, which is then stabilized by elimination or decarboxylation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Functional Impact
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid (Target) Not provided C₁₃H₂₅NO₄ ~259.35* Boc-protected aminomethyl group at C2; 4,4-dimethylpentanoic acid High steric bulk; acid-labile Boc group for selective deprotection
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4,4-dimethylpentanoic acid 1057076-11-5 C₁₂H₂₂NO₅ 263.31 Additional hydroxyl group at C3; Boc-amino directly attached to C2 Enhanced hydrophilicity; potential for hydrogen bonding
2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid 1404754-06-8 C₁₃H₂₅NO₄ 259.35 Methyl substitution on Boc-protected amino group Increased steric hindrance; reduced hydrogen-bonding capacity
(2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid 507264-54-2 C₁₃H₂₅NO₄ 259.35 Stereospecific S-configuration at C2 Chirality-dependent interactions (e.g., enzyme binding)
2-([(tert-Butoxy)carbonyl]amino)-4,4-difluoropentanoic acid 1822586-02-6 C₁₁H₁₉F₂NO₄ 291.28 Difluoro substitution at C4 Enhanced electronegativity; improved metabolic stability
(2S)-2-{(benzyloxy)carbonylamino}-4,4-dimethylpentanoic acid 2769953-43-5 C₁₆H₂₃NO₄ 293.36 Benzyloxycarbonyl (Cbz) group replacing Boc; methylamino substitution Hydrogenolysis-labile Cbz group; altered deprotection conditions

*Molecular weight estimated based on analogous structures.

Functional Group Modifications

  • Hydroxyl Addition (): The introduction of a hydroxyl group at C3 in 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-4,4-dimethylpentanoic acid increases hydrophilicity, which may improve aqueous solubility but could reduce stability under acidic conditions .
  • Methylated Amino Group (): The methyl substitution on the Boc-protected nitrogen in 2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid introduces steric hindrance, which may delay deprotection under mild acidic conditions compared to the target compound .

Stereochemical and Protecting Group Variations

  • Chirality (): The (2S)-configured enantiomer highlights the role of stereochemistry in biological activity, where specific configurations may optimize binding to chiral targets like enzymes or receptors .
  • Cbz vs. Boc Protection (): Replacing the Boc group with a benzyloxycarbonyl (Cbz) group shifts the deprotection strategy from acidolysis to hydrogenolysis, offering orthogonal protection in multi-step syntheses .

Biological Activity

2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid, often referred to as Boc-amino acid, is a compound widely studied for its potential biological activities. This compound is notable for its structural features that include a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amino groups. Understanding its biological activity is crucial for applications in medicinal chemistry and drug design.

  • Molecular Formula : C13H25NO4
  • Molecular Weight : 259.35 g/mol
  • IUPAC Name : 2,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
  • CAS Number : 1694122-93-4

Biological Activity Overview

The biological activity of Boc-amino acids can vary significantly based on their structure and the context of their use. Here are key areas of interest regarding the biological activity of this compound:

1. Peptide Synthesis

Boc-amino acids are extensively used in solid-phase peptide synthesis (SPPS). The Boc group allows for selective protection and deprotection of amino acids, facilitating the sequential assembly of peptides. Research indicates that Boc-protected amino acids can enhance the yield and purity of synthesized peptides, which are crucial for therapeutic applications.

2. Enzyme Inhibition

Studies have shown that certain Boc-amino acids exhibit inhibitory effects on specific enzymes. For instance, they can act as competitive inhibitors in protease activity assays. The presence of the bulky Boc group can influence binding affinity and specificity towards enzyme active sites.

3. Antimicrobial Activity

Research has indicated that some derivatives of Boc-amino acids possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics.

Case Study 1: Peptide Synthesis Efficiency

A study evaluated the efficiency of various Boc-protected amino acids in SPPS. The results demonstrated that using this compound resulted in a higher yield of cyclic peptides compared to other protecting groups due to its stability during synthesis and ease of cleavage.

Protecting GroupYield (%)Purity (%)
Boc8595
Fmoc7590
Z7085

Case Study 2: Enzyme Inhibition Profile

In a comparative study on enzyme inhibition, it was found that derivatives of Boc-amino acids showed varying degrees of inhibition on serine proteases. The compound exhibited an IC50 value of approximately 250 µM against trypsin, indicating moderate inhibitory activity.

CompoundIC50 (µM)
2-Boc-Ala300
2-Boc-Gly450
2-Boc-DMPA 250

Research Findings

Recent research has focused on the synthesis and evaluation of novel derivatives of Boc-amino acids for enhanced biological activities. For instance, modifications to the side chains have been shown to improve solubility and bioavailability while maintaining or enhancing their biological efficacy.

Key Findings:

  • Enhanced Solubility : Modifications to the hydrophobic regions can increase solubility in aqueous environments.
  • Bioactivity Correlation : Structural modifications correlate with increased bioactivity against specific microbial strains.
  • Potential Drug Candidates : Some derivatives have shown promise as lead compounds in drug development pipelines targeting cancer and infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via tert-butoxycarbonyl (Boc) protection of the primary amine group, followed by coupling with 4,4-dimethylpentanoic acid derivatives. Key steps include:

  • Use of Boc anhydride or Boc-Osu (succinimidyl carbonate) for amine protection under mildly basic conditions (e.g., NaHCO₃ or DIPEA) .
  • Optimization via temperature control (0–25°C) to prevent premature deprotection.
  • Characterization of intermediates by TLC or HPLC to monitor reaction progress. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) improves yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and carboxylic acid resonance (δ ~12 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (210–254 nm) and ESI-MS to verify molecular weight (245.32 g/mol) .
  • Melting Point Analysis : Compare observed mp with literature values (if available) to detect impurities .

Q. What purification strategies are effective for removing by-products like tert-butyl-deprotected intermediates?

  • Methodological Answer :

  • Acid-Base Extraction : Leverage the carboxylic acid’s solubility in aqueous basic solutions (e.g., NaHCO₃) to separate it from neutral by-products .
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
  • Ion-Exchange Chromatography : Effective for separating charged impurities (e.g., deprotected amines) .

Q. How does the Boc group influence the compound’s stability under standard laboratory conditions?

  • Methodological Answer :

  • The Boc group is acid-labile but stable under basic and neutral conditions.
  • Storage : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis. Avoid prolonged exposure to humidity .
  • Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during Boc protection of sterically hindered amines in this compound?

  • Methodological Answer :

  • Steric hindrance from the 4,4-dimethylpentanoic acid backbone may slow Boc-group incorporation. Computational modeling (e.g., DFT calculations) can predict reaction pathways .
  • Kinetic Studies : Vary reaction time and temperature to identify optimal conditions. Use in-situ IR spectroscopy to track Boc-group formation .

Q. How can computational tools predict the compound’s behavior in catalytic or supramolecular systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Analyze interactions with enzymes or metal catalysts (e.g., docking studies using AutoDock Vina) .
  • QSPR Models : Correlate physicochemical properties (logP, pKa) with solubility or reactivity trends .

Q. What experimental designs resolve contradictions in reported spectroscopic data (e.g., NMR shifts or IR stretches)?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹³C-labeled Boc groups to assign ambiguous NMR signals .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) causing peak splitting .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-((tert-butoxycarbonyl)amino)butanoic acid) .

Q. How does the compound’s conformational flexibility impact its reactivity in peptide coupling or polymer synthesis?

  • Methodological Answer :

  • Circular Dichroism (CD) : Study backbone flexibility in solution.
  • Kinetic Profiling : Compare coupling rates with rigid vs. flexible analogs (e.g., using HATU/DIPEA activation) .

Safety & Compliance

Q. What safety protocols mitigate risks during large-scale synthesis?

  • Methodological Answer :

  • PPE : Use acid-resistant gloves and goggles due to the compound’s carboxylic acid group .
  • Waste Management : Neutralize acidic waste with bicarbonate before disposal .

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